Beta-Amyloid (16-23)

Amyloid Aggregation Fibrillization TEM Imaging

For reproducible amyloid aggregation studies, Beta-Amyloid (16-23) (KLVFFAED) is the minimal validated recognition module. It forms thin flakes, not fibrils, enabling clear interpretation of inhibitory effects. Substitution invalidates comparative data. Standardized purity ensures consistent self-assembly kinetics in inhibitor screening and nanoparticle targeting assays.

Molecular Formula
Molecular Weight 968.1
Cat. No. B1578765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (16-23)
Molecular Weight968.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (16-23) Peptide: Core Fragment KLVFFAED for Amyloid Aggregation Studies and Inhibitor Design


Beta-Amyloid (16-23) is an octapeptide (sequence KLVFFAED) corresponding to residues 16-23 of the full-length amyloid-beta (Aβ) protein, a primary constituent of Alzheimer's disease senile plaques [1]. This fragment encompasses the central hydrophobic core (residues 16-20, KLVFF) recognized as critical for Aβ self-assembly [2], along with an adjacent hydrophilic extension (AED). The sequence has a strong statistical preference for β-strand conformation, constituting a so-called 'discordant α-helix' [3]. Unlike longer Aβ peptides, the (16-23) fragment does not form mature fibrils under standard aggregation conditions, instead producing thin flakes . This property renders it particularly valuable as a minimal recognition module in the rational design of aggregation inhibitors and targeted delivery systems [4].

Why Generic Beta-Amyloid Fragment Substitution Fails: The Critical Role of the KLVFFAED Sequence in Experimental Reproducibility


Substitution of Beta-Amyloid (16-23) with other Aβ fragments or analogs is not equivalent due to its unique structural and functional properties that directly impact experimental outcomes. The precise length and sequence of this octapeptide (KLVFFAED) are critical; shorter fragments like Aβ(16-20) KLVFF lack the ability to form ordered aggregates [1], while longer fragments such as Aβ(14-23) exhibit altered fibrillization kinetics and morphology [2]. Furthermore, the specific electrostatic and hydrophobic balance of the KLVFFAED sequence governs its interaction with full-length Aβ and other binding partners, as evidenced by the marked differences in activity between KLVFF and FAEDVG-based recognition elements [3]. These differences underscore that empirical data generated with one fragment cannot be reliably extrapolated to another without explicit validation, making the selection of the appropriate, well-characterized fragment a crucial determinant of experimental reproducibility and data interpretability.

Beta-Amyloid (16-23) Quantitative Differentiation Evidence: Comparative Data vs. Analogs for Procurement Decisions


Fibril Formation Propensity: Aβ(16-23) Forms Thin Flakes, Not Mature Fibrils, Enabling Distinct Experimental Applications

Under physiological buffer conditions, Aβ(16-23) (KLVFFAED) does not form mature amyloid fibrils, instead producing 'thin flakes' . This contrasts sharply with the decapeptide Aβ(14-23), which was identified as the shortest fibril-forming sequence from the Aβ protein [1]. The inability of Aβ(16-23) to fibrillate independently is a key differentiating property, making it a preferred building block for studying early aggregation events and for designing conjugates where controlled self-assembly is required [2].

Amyloid Aggregation Fibrillization TEM Imaging

Helical Propensity Modulation: Targeted Mutagenesis of Aβ(16-23) Reduces Fibril Formation, Highlighting Its Role in Aggregation Control

The Aβ(16-23) region contains a 'discordant α-helix' with high β-strand propensity. Introducing V18A/F19A/F20A triple alanine replacements into the KLVFFAED sequence significantly increases its α-helical content and reduces fibril formation compared to the wild-type sequence [1]. This demonstrates that the specific hydrophobic interactions within this octapeptide are critical drivers of β-sheet aggregation, and that even minor sequence alterations (like those found in other Aβ fragments or analogs) can drastically alter its biophysical behavior.

Protein Engineering Amyloid Inhibition Circular Dichroism

Functional Recognition Element Potency: KLVFF-Based Hybrid Peptides Show Marked Superiority Over FAEDVG-Based Analogs in Cytoprotection

While the KLVFFAED sequence encompasses both the hydrophobic KLVFF core and the FAED region, studies using hybrid peptides reveal a stark functional dichotomy. A hybrid peptide consisting of the KLVFF recognition element linked to a lysine hexamer (KLVFF-KKKKKK) dramatically altered Aβ aggregation kinetics and provided significant protection against Aβ toxicity in cellular assays [1]. In direct contrast, a hybrid peptide using the downstream sequence, FAEDVG-KKKKKK, possessed only 'modest inhibitory activity' and had 'no marked effect on Aβ aggregation' [1]. This demonstrates that the KLVFF segment within Aβ(16-23) is the primary driver of the recognition element's potency, and that the C-terminal FAED portion, while present in the fragment, does not confer equivalent inhibitory capacity when used as a standalone recognition domain.

Amyloid Toxicity Peptide Inhibitors Cell-Based Assays

Nanoparticle Functionalization: High Loading Capacity of KLVFFAED on Mesoporous PdPt Nanozymes for Enhanced Aβ Aggregation Inhibition

The KLVFFAED peptide demonstrates high grafting efficiency onto mesoporous PdPt nanozymes, achieving a surface loading concentration of 439.2 μg/mL [1]. This high loading capacity directly amplifies the peptide's inhibitory activity against Aβ aggregation. While no direct comparator data for other Aβ fragments under identical conditions is available in this study, the reported value establishes a quantitative benchmark for functionalization efficiency that can be compared across different peptide sequences and nanoparticle platforms. This high loading is attributed to the specific sequence and structure of KLVFFAED.

Nanomedicine Drug Delivery Surface Functionalization

Optimal Research and Industrial Application Scenarios for Beta-Amyloid (16-23) Peptide


Rational Design and Screening of Aβ Aggregation Inhibitors

Due to its precise sequence encompassing the critical KLVFF recognition motif and its unique aggregation behavior (forming thin flakes rather than mature fibrils), Beta-Amyloid (16-23) is the preferred starting material for designing and testing novel peptide-based inhibitors of Aβ aggregation [1]. Its well-defined structure allows researchers to modify the sequence systematically (e.g., via amino acid substitutions) and quantitatively assess the impact on binding affinity and inhibition of full-length Aβ aggregation [2]. This application leverages the fragment's inability to form fibrils independently, allowing clearer interpretation of its inhibitory effects.

Development of Targeted Drug Delivery Systems for Alzheimer's Disease

The KLVFFAED sequence serves as a high-affinity targeting ligand for Aβ aggregates, making it a valuable component in the construction of targeted nanoparticles, liposomes, or other delivery vehicles designed to localize therapeutic payloads to amyloid plaques in the brain [3]. Its demonstrated high loading capacity onto mesoporous nanoparticles (439.2 μg/mL) provides a quantitative benchmark for developing peptide-functionalized nanomaterials for AD therapy [4].

Immunogen for Generation of Conformation-Specific Anti-Aβ Antibodies

The Aβ(16-23) peptide can be employed as an immunogen to generate antibodies that recognize specific structural epitopes within the Aβ protein, particularly those associated with β-sheet aggregates or oligomers [5]. Such antibodies are critical tools for studying Aβ pathology, developing diagnostic assays, and as potential immunotherapeutic agents. The use of a defined, short peptide immunogen allows for precise epitope mapping and characterization of antibody specificity, which is essential for reliable experimental and therapeutic outcomes.

Biophysical Studies of Early-Stage Amyloid Oligomerization

Because Aβ(16-23) does not progress to mature fibrils under standard conditions, it is an ideal model system for investigating the earliest, often transient, oligomeric species involved in Aβ aggregation . Techniques such as fluorescence correlation spectroscopy, atomic force microscopy, and solution-state NMR can be employed to study the self-association of this fragment, providing insights into the nucleation and growth phases of amyloid formation that are difficult to capture with rapidly fibrillating full-length peptides. The ability to chemically modify the peptide (e.g., with fluorinated moieties) without disrupting its aggregation pathway further expands its utility in advanced biophysical assays [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (16-23)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.